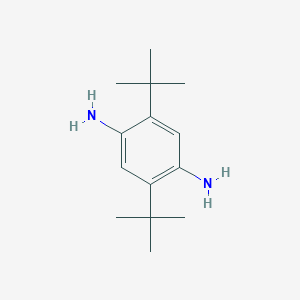

2,5-Di-tert-butylbenzene-1,4-diamine

Descripción general

Descripción

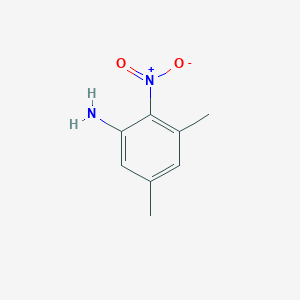

“2,5-Di-tert-butylbenzene-1,4-diamine” is a chemical compound with the molecular formula C14H24N2 . It is a rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups .

Synthesis Analysis

The synthesis of a similar compound, 3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene, was achieved by a simple coupling reaction using 3,5-di-tert-butylbenzaldehyde and o-toluidine as starting materials . A similar method might be applicable for the synthesis of “2,5-Di-tert-butylbenzene-1,4-diamine”.Chemical Reactions Analysis

The compound might undergo reactions similar to other aromatic diamines. For instance, it could participate in electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation .Aplicaciones Científicas De Investigación

Synthesis of Novel Polyimides with Low Dielectric Constants and High Organosolubility : Researchers have synthesized a series of new polyimides using 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene with various aromatic tetracarboxylic dianhydrides. These polyimides exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them potentially useful in electronic applications where materials with low dielectric constants are required (Chern & Tsai, 2008).

Development of Fluorinated Polyimides for Improved Solubility and Optical Properties : Fluorinated polyimides synthesized from 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene and various aromatic dianhydrides show better solubility and lower color intensity compared to non-fluorinated series. These materials have potential applications in optics and electronics due to their favorable light transmittance and dielectric properties (Yang & Hsiao, 2004).

Creating Polyimides with High Thermal Stability and Mechanical Strength : Polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene exhibit high tensile strength, good solubility, and excellent thermal stability. These properties make them suitable for high-performance materials used in various industrial applications (Liaw & Liaw, 1996).

Synthesis of Polyamides with Amorphous Nature and Good Solubility : The synthesis of polyamides using 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene with various aromatic dicarboxylic acids results in polymers that are amorphous, highly soluble in polar solvents, and have good thermal properties. These materials can be used in applications requiring amorphous polymers with high solubility (Liaw & Liaw, 1998).

Gas Transport Applications : Semi-fluorinated poly(ether amide)s synthesized using a derivative of 2,5-Di-tert-butylbenzene-1,4-diamine have shown promise in gas transport applications. These polymers exhibit high molecular weight, thermal stability, and good mechanical properties, making them suitable for membrane-based gas separation (Bandyopadhyay et al., 2013).

Overcharge Protection in Lithium-Ion Batteries : Derivatives of 2,5-Di-tert-butylbenzene-1,4-diamine have been investigated as redox shuttles for overcharge protection in lithium-ion batteries. These compounds can potentially enhance the safety and lifespan of batteries (Chen & Amine, 2007).

Enhancing the Properties of Polyimides through Tert-Butyl Substitutes : Incorporating tert-butyl substitutes into the structure of fluorinated polyimides has shown to improve solubility and glass transition temperatures while maintaining good optical transmittance and thermal stability. This modification could lead to advanced materials for optical and electronic applications (Lu et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

2,5-ditert-butylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,15-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSCJVXJXSUBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1N)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577051 | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Di-tert-butylbenzene-1,4-diamine | |

CAS RN |

22162-01-2 | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)

![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)